2-(1H-indazol-1-yl)ethan-1-ol
Overview
Description
2-(1H-indazol-1-yl)ethan-1-ol is a heterocyclic compound that features an indazole ring attached to an ethan-1-ol moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of ortho-substituted benzylidenehydrazine: This method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.
Transition Metal Catalyzed Reactions: A common approach involves the use of copper acetate as a catalyst.
Industrial Production Methods
Industrial production methods for 2-(1H-indazol-1-yl)ethan-1-ol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(1H-indazol-1-yl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-(1H-indazol-1-yl)ethanal or 2-(1H-indazol-1-yl)ethanoic acid.
Reduction: Formation of 2-(1H-indazol-1-yl)ethane.
Substitution: Formation of nitro or halogenated derivatives of the indazole ring.
Scientific Research Applications
2-(1H-indazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Indazole derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antibacterial activities.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-1-yl)ethan-1-ol is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler structure without the ethan-1-ol moiety.
2H-indazole: An isomer with a different tautomeric form.
1-methyl-1H-indazole: A methylated derivative of indazole.
Uniqueness
2-(1H-indazol-1-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which can impart different chemical and biological properties compared to its simpler analogs. The hydroxyl group can participate in hydrogen bonding, potentially affecting the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
2-indazol-1-ylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-11-9-4-2-1-3-8(9)7-10-11/h1-4,7,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXONPAHYWWLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314723 | |
Record name | 1H-Indazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236127-59-5 | |
Record name | 1H-Indazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236127-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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